Chemical properties and stability of 4-Amino-2-chlorobenzophenone
Chemical properties and stability of 4-Amino-2-chlorobenzophenone
The following technical guide details the chemical properties, synthesis, and stability mechanisms of 4-Amino-2-chlorobenzophenone , a specific regioisomer distinct from the more common benzodiazepine precursor (2-amino-5-chlorobenzophenone).
Physicochemical Profiling, Synthesis, and Stability Mechanisms
Executive Summary & Molecular Identity
4-Amino-2-chlorobenzophenone (4-A-2-CBP) is a halogenated benzophenone derivative characterized by an amino group at the para position relative to the ketone bridge, and a chlorine atom at the ortho position.
Critical Distinction for Researchers: It is imperative to distinguish this molecule from its structural isomer, 2-Amino-5-chlorobenzophenone (CAS 719-59-5) .
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2-Amino-5-chloro: The primary precursor for 1,4-benzodiazepines (e.g., Diazepam, Chlordiazepoxide) because the ortho-amino group allows for cyclization into the 7-membered diazepine ring.
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4-Amino-2-chloro: A "dead-end" isomer regarding benzodiazepine synthesis. Due to the para positioning of the amine, it cannot undergo intramolecular cyclization. It is primarily of interest as a process impurity standard , a building block for azo dyes, or an intermediate for non-heterocyclic pharmacophores.
Physicochemical Characterization
The presence of the electron-withdrawing benzoyl and chloro groups significantly reduces the basicity of the amine compared to aniline.
| Property | Value / Characteristic | Technical Note |
| Melting Point | 143.5 – 144.5 °C | Significantly higher than the 2-amino-5-chloro isomer (~119°C) due to increased symmetry and intermolecular H-bonding potential. |
| Appearance | Yellow to off-white crystalline solid | Color intensity varies with oxidation state and purity. |
| pKa (Conjugate Acid) | ~1.12 (Predicted) | The amine is a very weak base due to the strong electron-withdrawing nature of the para-benzoyl group (resonance) and ortho-chloro group (induction). |
| Solubility | Lipophilic | Soluble in DCM, DMSO, Ethyl Acetate. Practically insoluble in water.[1] |
| UV/Vis Absorption | λmax ~340-360 nm | Exhibits a bathochromic shift (red shift) compared to benzophenone due to the |
Synthetic Routes & Process Chemistry
The primary industrial route involves the selective reduction of the corresponding nitro-precursor. This avoids the regioselectivity issues inherent in direct Friedel-Crafts acylation of anilines.
3.1 Primary Synthesis Pathway
Precursor: 4-Nitro-2-chlorobenzophenone.
Reagents: Stannous chloride (
Mechanism:
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Nitration/Acylation: Synthesis of the 4-nitro-2-chlorobenzophenone core.
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Reduction: The nitro group (
) is reduced to the amine ( ). The ortho-chloro group remains intact if mild reducing agents ( or ) are used.
3.2 Visualization of Synthesis Logic
The following diagram illustrates the synthesis and the critical divergence point where impurity formation (dechlorination) must be controlled.
Figure 1: Selective reduction pathway. Note the risk of hydrodehalogenation (impurity formation) if catalytic hydrogenation is used without poisoning the catalyst.
Stability & Degradation Mechanisms
Stability profiling is critical for using 4-A-2-CBP as an analytical standard. Unlike its 2-amino isomer, it possesses unique stability characteristics due to steric and electronic factors.
4.1 Chemical Stability (Hydrolysis & Cyclization)
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Cyclization Resistance: The most defining chemical property of 4-A-2-CBP is its inability to cyclize with reagents like ethyl glycinate. The 2-amino isomer cyclizes to form benzodiazepines; the 4-amino isomer cannot. This makes 4-A-2-CBP a stable "marker" in reaction mixtures, as it will remain unreacted while the 2-amino isomer is consumed.
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Amide Hydrolysis: If derivatized (e.g., acetamide), the amide bond is susceptible to hydrolysis under strongly acidic conditions (
, reflux) or basic conditions ( ). However, the ortho-chloro group provides steric protection, slowing down hydrolysis rates compared to non-halogenated analogs.
4.2 Photochemical Stability
Benzophenones are known photo-initiators.
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Mechanism: Upon UV irradiation, the carbonyl group undergoes an
transition to a triplet state. -
Amino Effect: The 4-amino group acts as an intramolecular quencher via Charge Transfer (CT) states. This lowers the energy of the triplet state, making 4-A-2-CBP more photostable than unsubstituted benzophenone, but it will still degrade over time into brown/yellow oligomers if exposed to direct sunlight.
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Storage Protocol: Must be stored in amber glass vials to prevent photo-oxidative darkening.
4.3 Reactivity Comparison (Isomer Logic)
The following diagram details why 4-A-2-CBP is chemically "inert" regarding benzodiazepine formation compared to the 2-amino isomer.
Figure 2: Mechanistic divergence. The 4-amino isomer lacks the geometric proximity required for heterocycle formation.
Analytical Protocols
For researchers utilizing 4-A-2-CBP as an impurity standard, the following HPLC conditions are recommended to separate it from the 2-amino isomer.
HPLC Method (Reverse Phase):
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring) and 360 nm (specific for the amino-benzophenone chromophore).
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Retention Logic: 4-A-2-CBP is slightly more polar than 2-amino-5-chlorobenzophenone due to the accessible amine (less intramolecular H-bonding to the ketone). Expect 4-A-2-CBP to elute earlier than the 2-amino isomer.
References
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ChemicalBook. (2024). 4-Amino-2-Chlorobenzophenone CAS#: 61747-12-4 Properties and Melting Point. Link
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BenchChem. (2025).[2][3][4] Comparative Analysis of 2-Amino-5-chlorobenzophenone and Isomers in Drug Synthesis. Link
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ResearchGate. (2004). Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone (Analogous Reduction Method). Link
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National Institutes of Health (PubChem). (2025). 2-Amino-5-chlorobenzophenone (Isomer Comparison Data). Link
